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Compound of Interest

Compound Name:
4-(Diethylamino)-2-

methylbenzaldehyde

Cat. No.: B1345213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-
(diethylamino)-2-methylbenzaldehyde, a key intermediate in the production of various dyes

and fluorescent probes. This document details the primary synthesis pathway, explores

potential alternative routes, and presents relevant chemical data and experimental protocols.

Introduction
4-(Diethylamino)-2-methylbenzaldehyde, with the CAS number 92-14-8, is an aromatic

aldehyde possessing a diethylamino group at the 4-position and a methyl group at the 2-

position.[1][2][3] Its molecular formula is C₁₂H₁₇NO, and it has a molecular weight of 191.27

g/mol .[1][2] The electron-donating nature of the diethylamino group makes the aromatic ring

highly activated towards electrophilic substitution, facilitating its use in the synthesis of

specialized organic molecules. This compound is of significant interest to researchers and

professionals in drug development and materials science due to its role as a precursor to dyes

and fluorescent probes.
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The most common and well-documented method for the synthesis of 4-(diethylamino)-2-
methylbenzaldehyde is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl

group (-CHO) onto an electron-rich aromatic ring, such as N,N-diethyl-m-toluidine, using a

Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ

from a substituted amide, like N,N-dimethylformamide (DMF), and a halogenating agent, most

commonly phosphorus oxychloride (POCl₃).

Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through two main stages:

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus

oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier

reagent.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N,N-diethyl-m-toluidine

attacks the carbon of the Vilsmeier reagent. Subsequent loss of a proton restores

aromaticity, and hydrolysis of the resulting iminium salt intermediate yields the final aldehyde

product.
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Vilsmeier-Haack reaction mechanism.

Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-(diethylamino)-2-
methylbenzaldehyde via the Vilsmeier-Haack reaction.

Materials:

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

N,N-diethyl-m-toluidine

Ice-cold water

10 N Sodium hydroxide (NaOH) solution

Diethyl ether

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and

reflux condenser, combine N,N-dimethylformamide and phosphorus oxychloride. Cool the

mixture with water while stirring, as the reaction is exothermic.

While maintaining the temperature below 30°C, add N,N-diethyl-m-toluidine dropwise over

approximately one hour.

After the addition is complete, continue stirring for an additional two hours.

Pour the reaction mixture into ice-cold water.

Neutralize the mixture with a 10 N sodium hydroxide solution.

Extract the organic product with diethyl ether.
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Dry the ether extract over an anhydrous drying agent (e.g., sodium sulfate).

Remove the diethyl ether by distillation.

Purify the residue by distillation under reduced pressure to obtain the final product.
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1. Reagent Preparation
(DMF + POCl3)

2. Addition of N,N-diethyl-m-toluidine
(T < 30°C)

3. Stirring
(2 hours)

4. Quenching
(Ice-cold water)

5. Neutralization
(10 N NaOH)

6. Extraction
(Diethyl ether)

7. Drying
(Anhydrous Na2SO4)

8. Solvent Evaporation

9. Purification
(Vacuum Distillation)
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Vilsmeier-Haack synthesis workflow.
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Quantitative Data
The Vilsmeier-Haack synthesis of 4-(diethylamino)-2-methylbenzaldehyde is reported to be

an efficient method.

Parameter Value Reference

Yield 73% [6]

Purity ≥95% (NMR) [7][8][9]

Boiling Point 175-181°C (at 4 mmHg) [6]

Potential Alternative Synthesis Pathways
While the Vilsmeier-Haack reaction is the predominant method, other classical formylation

reactions could theoretically be employed for the synthesis of 4-(diethylamino)-2-
methylbenzaldehyde, although specific examples for this compound are not readily available

in the literature. These methods are generally applicable to electron-rich aromatic compounds.

The Duff Reaction
The Duff reaction involves the formylation of an activated aromatic compound using hexamine

(hexamethylenetetramine) in the presence of an acid catalyst, typically with a glycerol and boric

acid medium, followed by acidic hydrolysis.[10][11][12][13] For N,N-diethyl-m-toluidine,

formylation would be expected to occur at the para position to the activating diethylamino

group. However, the Duff reaction is often noted for providing low to moderate yields.[10]

The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, but it can

also be applied to other electron-rich aromatic compounds.[14][15][16][17][18] The reaction

typically employs chloroform in a basic solution to generate a dichlorocarbene intermediate,

which then acts as the electrophile.[14][15][17] The application of this reaction to N,N-diethyl-

m-toluidine would likely be complex and may result in a mixture of products.
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The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon

monoxide and hydrochloric acid under pressure, with a catalyst system often comprising

aluminum chloride and copper(I) chloride.[19][20][21][22][23] This method is generally suitable

for benzene and its alkylated derivatives but is not typically effective for highly activated

substrates like amines and phenols.[19][22][23] Therefore, its applicability to N,N-diethyl-m-

toluidine is questionable.

Spectroscopic Data (Reference)
While a complete set of verified spectroscopic data for 4-(diethylamino)-2-
methylbenzaldehyde is not available in the reviewed literature, data for analogous

compounds can provide an indication of the expected spectral features.

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl protons (a

quartet and a triplet), the aromatic protons, the methyl protons on the ring, and the aldehyde

proton (a singlet in the downfield region, typically around 9-10 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the ethyl

groups and the aromatic carbons, including the quaternary carbons and the downfield signal

of the carbonyl carbon of the aldehyde group (typically >190 ppm).[24]

FTIR: The infrared spectrum should exhibit a characteristic strong absorption band for the

C=O stretching of the aldehyde group around 1670-1700 cm⁻¹.[6][25][26] Other significant

peaks would include C-H stretching and aromatic C=C stretching bands.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z

191, corresponding to the molecular weight of the compound.[27] Fragmentation patterns

would likely involve the loss of the ethyl groups and the formyl group.

Applications in Synthesis
4-(Diethylamino)-2-methylbenzaldehyde is a valuable intermediate in the synthesis of

various functional molecules, primarily in the fields of dyes and fluorescent probes.

Dye Synthesis
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The presence of the electron-donating diethylamino group and the reactive aldehyde

functionality makes this compound an excellent building block for chromophores. It can

undergo condensation reactions with active methylene compounds or be incorporated into

larger conjugated systems to produce dyes with specific color properties.

Fluorescent Probe Synthesis
The intramolecular charge transfer (ICT) characteristics arising from the donor-acceptor nature

of the diethylamino and aldehyde groups, respectively, make this scaffold suitable for the

design of fluorescent probes. The aldehyde group can be readily modified through

condensation reactions with various recognition moieties to create sensors for specific

analytes. Upon binding of the analyte, the electronic properties of the fluorophore can be

altered, leading to a detectable change in its fluorescence emission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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